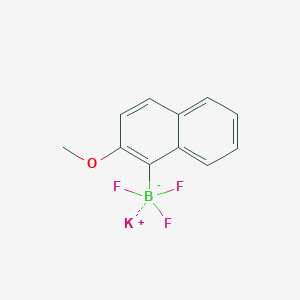
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide is a chemical compound with the molecular formula C11H9BF3KO It is a boron-containing compound that features a trifluoroborate group attached to a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide typically involves the reaction of 2-methoxynaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include:
Reactants: 2-methoxynaphthalene, boron trifluoride etherate, potassium tert-butoxide.
Solvent: Anhydrous tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at low temperatures, around -78°C to 0°C.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The methoxynaphthalene moiety provides aromatic stability and can participate in π-π interactions, making it useful in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide: Similar structure but with the methoxy group at a different position.
Potassium 2-naphthalenetrifluoroborate: Lacks the methoxy group, making it less versatile in certain reactions.
Potassium trifluoro(naphthalen-2-yl)boranuide: Similar boron-containing compound with different substitution patterns.
Uniqueness
Potassium trifluoro(2-methoxynaphthalen-1-yl)boranuide is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable reagent in organic synthesis, offering distinct advantages over similar compounds in certain applications.
Properties
Molecular Formula |
C11H9BF3KO |
|---|---|
Molecular Weight |
264.09 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methoxynaphthalen-1-yl)boranuide |
InChI |
InChI=1S/C11H9BF3O.K/c1-16-10-7-6-8-4-2-3-5-9(8)11(10)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
InChI Key |
GNKBTLYUIQZITQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC2=CC=CC=C12)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)
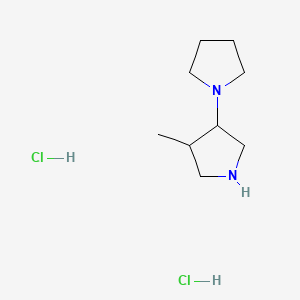
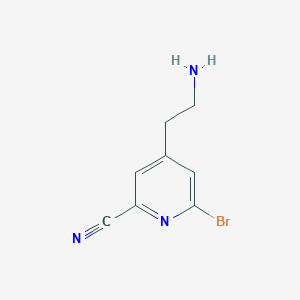
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)

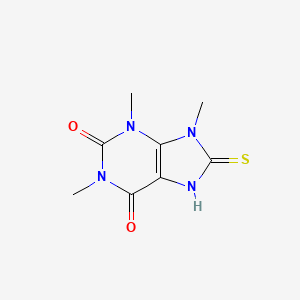
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
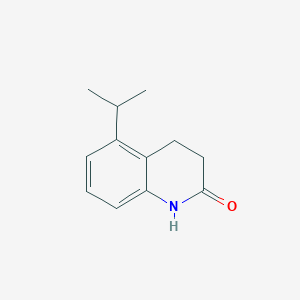
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
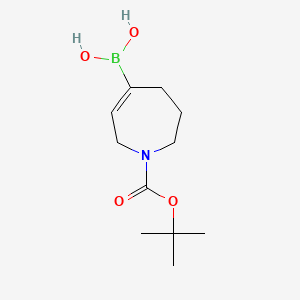
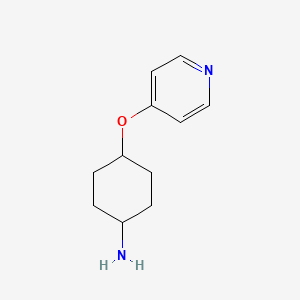
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
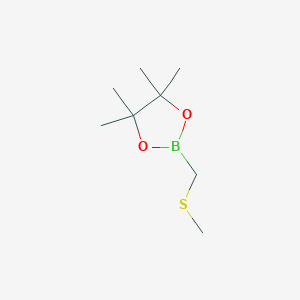
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
